

An In-Depth Technical Guide to 4-Phenyl-2-butyl acetate

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Compound of Interest

Compound Name: 4-Phenyl-2-butyl acetate

CAS No.: 10415-88-0

Cat. No.: B076943

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-2-butyl acetate is an organic compound with a notable presence in the flavor and fragrance industries. While its primary applications are in these fields, a thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals in broader chemical and pharmaceutical sciences. This guide provides a comprehensive overview of **4-Phenyl-2-butyl acetate**, including its various synonyms, physicochemical properties, synthesis methodologies, analytical procedures, and safety information.

Nomenclature and Synonyms

Clarity in chemical identification is paramount. **4-Phenyl-2-butyl acetate** is known by several names, which can be a source of confusion. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-phenylbutan-2-yl acetate. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonym	Source
1-Methyl-3-phenylpropyl acetate	biospider
1-Phenyl-3-acetoxybutane	HMDB
4-Phenyl-2-butanol acetate	HMDB
4-Phenylbut-2-yl acetate	HMDB
alpha-Methylbenzenepropanol acetate	HMDB
Benzenepropanol, alpha-methyl-, 1-acetate	HMDB
2-Butanol, 4-phenyl-, acetate	ChemicalBook
FEMA No. 2882	Parchem

Physicochemical Properties

A summary of the key physicochemical properties of **4-Phenyl-2-butyl acetate** is presented in the table below. These properties are crucial for its handling, application, and analysis.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
CAS Number	10415-88-0
Appearance	Colorless clear oily liquid[1]
Odor	Mild, green, fruity odor[1][2]
Boiling Point	130 °C at 15 mmHg[1]
Density	0.975 - 0.980 g/cm ³ at 25 °C[3]
Refractive Index	1.498 - 1.505 at 20 °C
Solubility	Insoluble in water; soluble in organic solvents and oils[4]
logP (o/w)	3.22[1]

Synthesis of 4-Phenyl-2-butyl acetate

The synthesis of **4-Phenyl-2-butyl acetate** is typically achieved through the esterification of its corresponding alcohol, 4-phenyl-2-butanol. This process involves the reaction of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Synthesis of the Precursor: 4-Phenyl-2-butanol

A common route to the precursor, 4-phenyl-2-butanol, starts from benzene and involves a Friedel-Crafts reaction followed by Grignard addition. A plausible synthetic pathway is outlined below.[1]

Caption: Synthesis of 4-Phenyl-2-butanol from Benzene.

Esterification of 4-Phenyl-2-butanol

The final step is the acetylation of 4-phenyl-2-butanol. A general and efficient method for this transformation is the use of acetic anhydride with a catalyst.[4][5]

Experimental Protocol: Esterification with Acetic Anhydride

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-2-butanol (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
- **Addition of Reagents:** Add acetic anhydride (1.2 equivalents) to the solution. To catalyze the reaction, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or DMAP) can be added. For a greener approach, a solid catalyst like dried sodium bicarbonate can be employed.[5]
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude **4-Phenyl-2-butyl acetate** can be further purified by vacuum distillation or column chromatography.

Caption: Esterification of 4-Phenyl-2-butanol.

Analytical Characterization

Accurate analytical methods are crucial for the identification and quantification of **4-Phenyl-2-butyl acetate**. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. While a specific, validated method for **4-Phenyl-2-butyl acetate** is not readily available in the public domain, a general protocol based on the analysis of similar acetate esters can be employed.[6]

[7]

Representative GC-MS Protocol

- Instrumentation: An Agilent 7890B GC system coupled to a 7000 Triple Quadrupole GC-MS system or similar.[6]
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet: Splitless injection at 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for the protons (^1H NMR) and carbons (^{13}C NMR) of **4-Phenyl-2-butyl acetate** can be predicted based on its structure and data from similar compounds.

Predicted ^1H NMR Spectral Data (in CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (acetate)	~2.0	singlet	3H
-CH ₃ (on butyl chain)	~1.2	doublet	3H
-CH ₂ - (next to phenyl)	~2.6-2.8	multiplet	2H
-CH ₂ - (on butyl chain)	~1.7-1.9	multiplet	2H
-CH- (ester)	~4.8-5.0	multiplet	1H
Aromatic protons	~7.1-7.3	multiplet	5H

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon	Chemical Shift (δ , ppm)
-CH ₃ (acetate)	~21
-CH ₃ (on butyl chain)	~20
-CH ₂ - (next to phenyl)	~38
-CH ₂ - (on butyl chain)	~32
-CH- (ester)	~72
Aromatic carbons	~126-142
Carbonyl carbon (C=O)	~170

Applications

The primary application of **4-Phenyl-2-butyl acetate** is as a flavor and fragrance ingredient.[8] It is valued for its mild, green, and fruity aroma and a sweet, fruity taste.[2] It is used in a variety of consumer products, including perfumes, cosmetics, and food products. The Flavor and Extract Manufacturers Association (FEMA) has designated it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent.[8]

Safety and Toxicology

The toxicological properties of **4-Phenyl-2-butyl acetate** have not been fully investigated.[9] However, based on available Material Safety Data Sheets (MSDS), it may cause eye, skin, and respiratory tract irritation.[9] Ingestion may cause irritation of the digestive tract.[9] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the FEMA Expert Panel have evaluated aromatic substituted secondary alcohols, ketones, and related esters, including **4-Phenyl-2-butyl acetate**, and have concluded that they do not pose a safety concern at current levels of intake when used as flavoring ingredients.[8]

Conclusion

4-Phenyl-2-butyl acetate is a significant compound in the flavor and fragrance industry. A comprehensive understanding of its synonyms, chemical properties, synthesis, and analytical characterization is crucial for its effective and safe use. While detailed toxicological data and applications in drug development are limited, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound. Further research into its biological activities could reveal new applications beyond its current use.

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